molecular formula C20H26N6O2S B2613216 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide CAS No. 1796988-87-8

1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2613216
CAS No.: 1796988-87-8
M. Wt: 414.53
InChI Key: MBCYLYQFNJXZQZ-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 4. The sulfonamide group at position 4 is linked via an ethyl chain to a 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole moiety.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2S/c1-14-20(15(2)25(3)23-14)29(27,28)22-12-13-26-18-10-5-4-8-16(18)19(24-26)17-9-6-7-11-21-17/h6-7,9,11,22H,4-5,8,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCYLYQFNJXZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves multiple steps, starting from the preparation of the pyrazole core. The synthetic route typically includes the following steps:

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Core : Cyclization of hydrazine derivatives with 1,3-diketones.
  • Introduction of the Sulfonamide Group : Reaction with sulfonyl chlorides in a basic medium.
  • Coupling with Indazole Moiety : Using coupling reagents like EDCI to attach the indazole derivative to the pyrazole-sulfonamide intermediate.

Medicinal Chemistry

This compound has shown potential as an antileishmanial and antimalarial agent . Research indicates that it inhibits specific enzymes crucial for the survival of pathogens such as Leishmania and Plasmodium species. The mechanism involves binding to these enzymes and disrupting their function, which is critical for the development of new treatments against these diseases .

Biological Research

In biological studies, 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is utilized in molecular docking studies to explore its interactions with various biological targets. These studies help elucidate the compound's binding affinities and potential therapeutic effects .

Industrial Applications

The compound is also being explored for its utility in the synthesis of other complex organic molecules . Its versatile reactivity allows it to serve as a building block in organic synthesis processes, making it valuable in pharmaceutical development and materials science .

Antileishmanial Activity

A study highlighted the effectiveness of this compound against Leishmania parasites by demonstrating significant inhibition of the enzyme PTR1 (a target for antileishmanial drugs). This finding supports further investigation into its potential as a therapeutic agent in treating leishmaniasis.

Molecular Docking Studies

Recent molecular docking studies have provided insights into how this compound interacts with various receptors involved in disease pathways. These studies suggest that modifications to its structure could enhance binding affinity and specificity for target enzymes .

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antileishmanial activity, the compound inhibits the enzyme PTR1, which is crucial for the survival of the Leishmania parasite .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares key features with other pyrazole-sulfonamide derivatives but exhibits unique substitutions:

Feature Target Compound Compound 27 () Compounds 4i/4j ()
Core Structure 1,3,5-Trimethylpyrazole-4-sulfonamide 4-Butyl-3,5-dimethylpyrazole-3-sulfonamide Pyrazolone-tetrazole-pyrimidinone
Key Substituents Pyridinyl-tetrahydroindazole, ethyl linker 4-Chlorophenyl carbamoyl, pyridine Coumarin, phenyl, pyrimidinone
Functional Groups Sulfonamide, pyridine, indazole Sulfonamide, carbamoyl, pyridine Tetrazole, coumarin, pyrimidinone
Potential Applications Hypothesized kinase inhibition (structural analogy) Not specified Anticancer/antimicrobial (tetrazole and coumarin motifs)
  • Pyrazole Substitutions : The target’s 1,3,5-trimethyl groups may enhance metabolic stability compared to Compound 27’s 4-butyl-3,5-dimethyl configuration, which could increase lipophilicity .
  • Linker and Indazole Moiety : The ethyl linker and tetrahydroindazole in the target compound may improve binding to hydrophobic pockets in biological targets, unlike Compound 27’s direct pyridine-carbamoyl attachment.

Physicochemical Properties

  • Melting Point : Compound 27 has a melting point of 138–142°C, influenced by its chlorophenyl carbamoyl group . The target compound’s melting point is unreported but likely higher due to increased rigidity from the indazole ring.
  • Solubility : The pyridinyl-indazole moiety in the target may reduce aqueous solubility compared to Compound 27’s polar carbamoyl group.

Biological Activity

1,3,5-trimethyl-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound with significant biological activity. It is characterized by a unique structure that includes a pyrazole core and various substituents that contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1,3,5-trimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyrazole-4-sulfonamide. Its molecular formula is C20H26N6O2SC_{20}H_{26}N_{6}O_{2}S and it has a molecular weight of 402.52 g/mol. The InChI representation is as follows:

InChI=1S/C20H26N6O2S/c11420(15(2)25(3)2314)29(27,28)22121326181054816(18)19(2426)17967112117/h67,9,11,22H,45,8,10,1213H2,13H3\text{InChI}=1S/C20H26N6O2S/c1-14-20(15(2)25(3)23-14)29(27,28)22-12-13-26-18-10-5-4-8-16(18)19(24-26)17-9-6-7-11-21-17/h6-7,9,11,22H,4-5,8,10,12-13H2,1-3H3

The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes critical for the survival of pathogens. For instance, in studies involving Leishmania parasites, the compound inhibits the enzyme PTR1 (pentose phosphate pathway enzyme), which is essential for parasite survival. This inhibition leads to reduced proliferation of the parasite and demonstrates the compound's potential as an antileishmanial agent.

Antimicrobial Activity

Recent research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that compounds with similar structures demonstrated effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or inhibition of critical metabolic pathways.

Antiviral Properties

The compound also shows promise in antiviral applications. Heterocyclic compounds like those derived from pyrazole have been reported to possess antiviral activity against viruses such as HSV (Herpes Simplex Virus). Compounds with similar structural motifs have been synthesized and tested for their ability to inhibit viral replication in cell cultures . For example, derivatives exhibited high selectivity and low cytotoxicity against HSV-infected cells.

Cytotoxic Effects

In cancer research contexts, this compound has been evaluated for its cytotoxic effects on tumor cell lines. Preliminary findings suggest that it can induce apoptosis in certain cancer cells by activating caspase pathways . The structure-function relationship indicates that modifications in the pyrazole or indazole moieties can enhance cytotoxicity.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antileishmanial Activity : A study demonstrated that the compound effectively reduced Leishmania major burden in infected mice models by inhibiting PTR1.
  • Antiviral Efficacy : In vitro studies showed that a series of pyrazole derivatives inhibited HSV replication with IC50 values significantly lower than those of standard antiviral drugs .
  • Cytotoxicity Against Cancer Cells : A recent study assessed the effects of this compound on various cancer cell lines and found it to induce apoptosis through mitochondrial pathways .

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Prioritize regioselective alkylation of the pyrazole ring using K₂CO₃ as a base in DMF, as demonstrated in analogous heterocyclic sulfonamide syntheses .
  • Step 2: Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates, minimizing side products like over-alkylated derivatives.
  • Step 3: Validate purity via HPLC (≥98%) and LCMS, referencing protocols for structurally similar sulfonamides .
  • Note: Adjust reaction stoichiometry (e.g., 1.1 mmol RCH₂Cl per 1 mmol thiol) to suppress dimerization .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H NMR: Focus on diagnostic peaks:
  • Pyrazole methyl groups (δ ~2.2–2.3 ppm, singlet) .
  • Sulfonamide NH (δ ~11.5 ppm, broad singlet) .
  • Tetrahydroindazolyl protons (δ ~1.3–2.5 ppm, multiplet) .
    • HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., pyridinyl vs. indazolyl orientation) using analogs from crystallized pyrazoline derivatives .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solvent screening: Test DMSO for stock solutions (≤10% v/v in buffer) due to the compound’s hydrophobic pyrazole/indazole core .
  • Surfactants: Use Tween-80 (0.1% w/v) to enhance aqueous dispersion, as applied to sulfonamide-containing analogs .
  • pH adjustment: Explore buffered solutions (pH 6–8) to stabilize the sulfonamide group and mitigate aggregation .

Advanced Research Questions

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s biological target?

Methodological Answer:

  • Core modifications: Synthesize analogs with:
  • Varied pyridinyl substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) to assess binding affinity .
  • Truncated tetrahydroindazole rings to probe conformational flexibility .
    • Biological assays: Pair SAR data with enzyme inhibition kinetics (e.g., IC₅₀ shifts) and molecular docking to map critical interactions (e.g., sulfonamide H-bonding) .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Control standardization: Replicate assays with identical cell lines (e.g., HEK293 vs. CHO) and normalize data to reference inhibitors .
  • Orthogonal validation: Cross-check results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., calcium flux) .
  • Meta-analysis: Apply statistical modeling (e.g., ANOVA) to identify variables (e.g., DMSO lot, incubation time) causing inter-lab discrepancies .

Q. What computational methods are suitable for predicting metabolic stability of this compound?

Methodological Answer:

  • In silico tools: Use SwissADME to predict CYP450 metabolism hotspots (e.g., N-methylpyrazole oxidation) .
  • MD simulations: Model interactions with CYP3A4/2D6 isoforms to prioritize labile sites for deuterium/halogen substitution .
  • In vitro correlation: Validate predictions with microsomal stability assays (human liver microsomes + NADPH) .

Q. How can researchers design stability studies under varying storage conditions?

Methodological Answer:

  • Forced degradation: Expose the compound to:
  • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C).
  • Oxidative stress (3% H₂O₂, 25°C) to assess sulfonamide resilience .
    • Analytical tracking: Monitor degradation via UPLC-PDA at 254 nm, comparing retention times to synthetic impurities .

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